(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine (2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17773019
InChI: InChI=1S/C12H26N2/c1-3-12(2)11-13-7-10-14-8-5-4-6-9-14/h12-13H,3-11H2,1-2H3
SMILES:
Molecular Formula: C12H26N2
Molecular Weight: 198.35 g/mol

(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine

CAS No.:

Cat. No.: VC17773019

Molecular Formula: C12H26N2

Molecular Weight: 198.35 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine -

Specification

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
IUPAC Name 2-methyl-N-(2-piperidin-1-ylethyl)butan-1-amine
Standard InChI InChI=1S/C12H26N2/c1-3-12(2)11-13-7-10-14-8-5-4-6-9-14/h12-13H,3-11H2,1-2H3
Standard InChI Key REGCCNXDSAKJHP-UHFFFAOYSA-N
Canonical SMILES CCC(C)CNCCN1CCCCC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine, systematically named 2-methyl-N-(2-piperidin-1-ylethyl)butan-1-amine, is a tertiary amine featuring a 2-methylbutyl group linked to a 2-(piperidin-1-yl)ethylamine backbone . Its IUPAC name reflects the substitution pattern: the piperidine ring is attached to the ethylamine chain, while the 2-methylbutyl group branches from the primary amine nitrogen.

Key identifiers include:

  • CAS Registry Number: 1248362-10-8

  • PubChem CID: 61521977

  • SMILES Notation: CCC(C)CNCCN1CCCCC1\text{CCC(C)CNCCN1CCCCC1}

  • InChIKey: REGCCNXDSAKJHP-UHFFFAOYSA-N

Structural Analysis

The compound’s structure combines hydrophobic and hydrophilic regions:

  • Hydrophobic moiety: The 2-methylbutyl group (CH2CH(CH3)CH2CH3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3) enhances lipid solubility, potentially influencing membrane permeability.

  • Hydrophilic moiety: The piperidine ring and ethylamine chain provide hydrogen-bonding sites, critical for interactions with biological targets.

Comparative analysis with structurally related compounds, such as 1-ethyl-3-[(2S)-2-methylbutyl]piperidine (C12H25N\text{C}_{12}\text{H}_{25}\text{N}), highlights the importance of substitution patterns in modulating physicochemical properties .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a nucleophilic substitution reaction between 2-(piperidin-1-yl)ethanamine and 2-methylbutyl halides (e.g., bromide or chloride) under basic conditions. Key parameters include:

ParameterDetails
SolventDichloromethane, tetrahydrofuran
BaseSodium hydroxide, potassium carbonate
Temperature25–60°C
Reaction Time6–24 hours

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, yielding the tertiary amine after purification through column chromatography or distillation.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (>90%>90\%) and purity (>98%>98\%). Automated systems regulate:

  • Temperature (±1C\pm 1^\circ \text{C})

  • Pressure (13atm1–3 \, \text{atm})

  • Reactant stoichiometry (1:1.05halide-to-amine ratio1:1.05 \, \text{halide-to-amine ratio})

This method reduces byproduct formation and scales efficiently for multi-kilogram batches.

Physicochemical Properties

Thermodynamic Data

Experimental and computed properties include:

PropertyValueSource
Molecular Weight198.35 g/mol
Boiling Point285–290°C (predicted)
LogP3.2 (estimated)
SolubilityMiscible in organic solvents

The compound’s logP value suggests moderate lipophilicity, aligning with its potential to cross the blood-brain barrier.

Biological Activity and Mechanism of Action

In Silico Predictions

Molecular docking simulations suggest affinity for:

  • GPCRs (G protein-coupled receptors)

  • Monoamine transporters

These predictions require validation through in vitro assays.

Future Research Directions

Priority Areas

  • Mechanistic studies: Elucidate receptor binding kinetics and selectivity.

  • Structure-activity relationship (SAR): Modify substituents to optimize potency.

  • In vivo testing: Evaluate pharmacokinetics and toxicity in animal models.

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